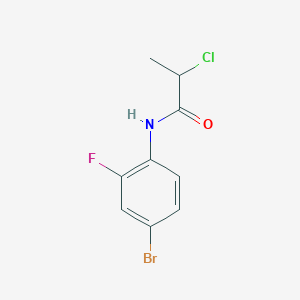

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

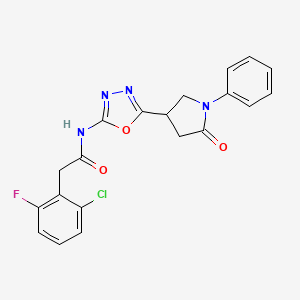

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide (BFCPA) is a synthetic organic compound that has been studied extensively in recent years due to its potential biological applications. BFCPA is a member of the bromo-fluoro-chloro-propanoic acid (BFPCA) family of compounds, which have been studied for their ability to bind to and activate nuclear receptors, such as the glucocorticoid receptor (GR) and the peroxisome proliferator-activated receptor gamma (PPARγ). BFCPA has several advantages over other members of the BFPCA family, including its high solubility in water and its low toxicity.

Aplicaciones Científicas De Investigación

Radiotracer Development

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide is utilized in the development of radiotracers for PET (Positron Emission Tomography) imaging. The feasibility of nucleophilic displacement of bromide with [18F]fluoride is demonstrated in the synthesis of radiolabeled compounds for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Antimicrobial and Antipathogenic Applications

The chemical structure of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide contributes to the antimicrobial and antipathogenic properties of various derivatives. For instance, thiourea derivatives, including those with bromide or fluorine atoms, have demonstrated significant activity against bacterial strains capable of biofilm formation, suggesting potential development into antimicrobial agents (Limban, Marutescu & Chifiriuc, 2011).

Synthesis of Pharmaceutical Intermediates

This compound plays a role in the synthesis of key intermediates for pharmaceuticals, such as atorvastatin calcium, a widely used cholesterol-lowering medication. The synthesis involves condensation reactions using derivatives of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide (Yi-fan, 2010).

Cancer Research

Derivatives of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide have been evaluated for their cytotoxic effects against cancer cells. Some compounds show significant cytotoxicity and selectivity, particularly against HeLa cells, and are investigated as potential inhibitors of epidermal growth factor receptor tyrosine kinase, a key target in cancer therapy (Mphahlele, Paumo & Choong, 2017).

Mecanismo De Acción

Target of Action

A structurally similar compound, (2-{[(4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid, has been reported to targetAldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of long-term diabetes complications.

Propiedades

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClFNO/c1-5(11)9(14)13-8-3-2-6(10)4-7(8)12/h2-5H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGBYEGRJYBWOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)Br)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2354089.png)

![3-cinnamyl-8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354097.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2354103.png)

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354109.png)

![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2354111.png)